molecular formula C16H31NO3 B12288603 ethyl (E)-2-amino-3-hydroxytetradec-4-enoate

ethyl (E)-2-amino-3-hydroxytetradec-4-enoate

Cat. No.: B12288603
M. Wt: 285.42 g/mol
InChI Key: KLGSSMZKPJPOGR-OUKQBFOZSA-N
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Description

Ethyl (E)-2-amino-3-hydroxytetradec-4-enoate is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyl group attached to a tetradecenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-amino-3-hydroxytetradec-4-enoate can be achieved through several methods. One common approach involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. The Steglich esterification method is often employed, which uses a carbodiimide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a solvent like dimethyl carbonate (DMC) . The reaction conditions typically involve mild temperatures and the use of a base such as N,N-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and the use of safer reagents, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-amino-3-hydroxytetradec-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Ethyl (E)-2-amino-3-hydroxytetradec-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (E)-2-amino-3-hydroxytetradec-4-enoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl (E)-2-amino-3-hydroxytetradec-4-enoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions.

Properties

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

IUPAC Name

ethyl (E)-2-amino-3-hydroxytetradec-4-enoate

InChI

InChI=1S/C16H31NO3/c1-3-5-6-7-8-9-10-11-12-13-14(18)15(17)16(19)20-4-2/h12-15,18H,3-11,17H2,1-2H3/b13-12+

InChI Key

KLGSSMZKPJPOGR-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C(C(C(=O)OCC)N)O

Canonical SMILES

CCCCCCCCCC=CC(C(C(=O)OCC)N)O

Origin of Product

United States

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